molecular formula C13H13FN2 B8765703 N1-(4-Fluorobenzyl)benzene-1,2-diamine CAS No. 7191-70-0

N1-(4-Fluorobenzyl)benzene-1,2-diamine

Cat. No.: B8765703
CAS No.: 7191-70-0
M. Wt: 216.25 g/mol
InChI Key: BNJVETMIOJOROO-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)benzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2. It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms is replaced by a 4-fluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluorobenzyl)benzene-1,2-diamine typically involves the reaction of 1,2-benzenediamine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluorobenzyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-Fluorobenzyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N1-(4-Fluorobenzyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-Fluorobenzyl)benzene-1,2-diamine is unique due to the presence of the 4-fluorophenylmethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

7191-70-0

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

2-N-[(4-fluorophenyl)methyl]benzene-1,2-diamine

InChI

InChI=1S/C13H13FN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2

InChI Key

BNJVETMIOJOROO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)F

Origin of Product

United States

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